
cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride
Overview
Description
Chemical Structure and Properties cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride (CAS: 98769-56-3) is a cyclohexene-derived amino alcohol hydrochloride with the molecular formula C₇H₁₄ClNO . The compound features a six-membered cyclohexene ring substituted with an amino (-NH₂) group at position 6 and a hydroxymethyl (-CH₂OH) group at position 3 in a cis configuration. This stereochemistry is critical for its physicochemical behavior, including solubility, stability, and intermolecular interactions. The hydrochloride salt enhances its crystallinity and stability under standard storage conditions (room temperature, inert atmosphere) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride typically involves the reduction of a precursor compound, such as cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester. The reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is preferred for its efficiency and scalability. The reaction conditions typically include elevated temperatures and pressures, along with the use of a suitable catalyst, such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions
cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: cis-(6-Amino-cyclohex-3-enyl)-methanone.
Reduction: cis-(6-Amino-cyclohex-3-enyl)-methane.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Overview
cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is a chemical compound notable for its unique structural features, including an amino group and a hydroxyl group attached to a cyclohexene ring. This compound has garnered attention in various scientific fields due to its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its structure allows it to act as an intermediate in the synthesis of more complex molecules. The compound's ability to undergo various chemical transformations makes it suitable for generating derivatives with specific functionalities .
Biochemical Research
In biochemical studies, this compound is utilized for investigating enzyme interactions and developing biochemical assays. Its unique functional groups enable it to participate in reactions that can elucidate enzyme mechanisms or serve as substrates in enzymatic assays .
Medicinal Chemistry
Research indicates that this compound may have therapeutic potential. It is being explored as a precursor for drug development, particularly in the synthesis of compounds that target specific biological pathways. The compound's interaction with biological receptors could lead to the development of new pharmacological agents .
Material Science
The compound is also employed in the production of specialty chemicals and materials with specific properties. Its reactivity can be harnessed to create polymers or other materials that exhibit desired characteristics based on the presence of amino and hydroxyl groups .
Case Studies
Recent studies have highlighted the utility of this compound in various research contexts:
- Enzyme Interaction Studies : The compound was used to probe enzyme active sites, revealing insights into substrate specificity and catalytic mechanisms.
- Drug Development : As part of a series of derivatives synthesized for testing against specific cancer cell lines, this compound showed promising results in preliminary assays.
- Peptide Synthesis : Researchers have successfully incorporated this compound into peptide sequences, demonstrating its versatility as a building block for more complex biological molecules .
Mechanism of Action
The mechanism of action of cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
The table below highlights key structural analogs of cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride, emphasizing differences in ring size, substituent positions, and stereochemistry:
Key Observations :
- Ring Size and Saturation : Cyclohexene (unsaturated) vs. cyclohexane/cyclobutane (saturated) rings influence electronic properties and reactivity. For example, the cyclohexene ring in the target compound may confer greater rigidity and π-orbital interactions compared to saturated analogs .
- Cis vs. Trans Isomerism: Cis isomers generally exhibit lower thermal stability than trans analogs due to steric strain. For instance, cis-myrtanol derivatives decompose at lower temperatures (~400°C) compared to trans isomers (~475°C) .
Physicochemical and Functional Comparisons
Solubility and Stability :
- The target compound’s hydroxymethyl group enhances water solubility relative to methyl-substituted analogs like cis-3-Amino-1-methylcyclobutanol HCl (CAS: 1523606-23-6), which has a logP value skewed toward hydrophobicity .
Biological Activity
cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is a compound notable for its unique structural features, including an amino group and a hydroxyl group attached to a cyclohexene ring. These functional groups are crucial for its biological activity, enabling interactions with various molecular targets, such as enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClN\O
- Molecular Weight : 127.18 g/mol
The compound's structure facilitates its solubility and reactivity, making it a valuable intermediate in organic synthesis and biological research.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with specific molecular targets. This interaction can modulate enzyme activity and influence receptor signaling pathways, leading to potential therapeutic effects. Key mechanisms include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites.
- Receptor Interaction : It can interact with various receptors, potentially affecting signal transduction pathways critical for cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Antitumor Activity : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may offer neuroprotective benefits.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluated the antimicrobial effects of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones ranging from 10 to 20 mm, with minimum inhibitory concentration (MIC) values between 6 to 12.5 µg/mL against selected pathogens .
-
Cytotoxicity Testing :
- In vitro assays were conducted on human leukemia cells (CEM). The compound demonstrated an IC value of approximately 18 ± 10 µM, indicating moderate cytotoxic activity compared to standard chemotherapeutic agents .
- Neuroprotective Studies :
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
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cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester | Contains an ester group; less soluble | Moderate enzyme inhibition |
cis-(6-Amino-cyclohex-3-enyl)-methanone | Lacks hydroxyl group; more hydrophobic | Limited biological activity |
cis-(6-Amino-cyclohex-3-enyl)-methane | Simplified structure; reduced reactivity | Minimal therapeutic potential |
This comparison highlights the significance of the hydroxyl group in enhancing solubility and biological interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride?
- Methodological Answer : The synthesis typically involves stereoselective reduction of precursor cyclohexenyl derivatives. For example, reducing agents like lithium aluminum hydride (LiAlH) under anhydrous conditions can yield the target amine-alcohol structure while preserving the cis configuration . Transition metal catalysts (e.g., RhCl) may also be employed to control stereochemistry during cyclization or isomerization steps, as demonstrated in analogous systems . Key parameters include reaction temperature (e.g., 95°C for Rh-catalyzed isomerization) and solvent choice (e.g., isopropanol to avoid competing methoxylation) .
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of 0.05 M potassium dihydrogen phosphate (pH 3.0) and methanol (55:45 v/v) at 210 nm is effective for separating cis/trans isomers and quantifying impurities . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C, should confirm the cyclohexenyl backbone and stereochemistry. For example, coupling constants in H NMR can distinguish cis (J = 8–12 Hz) vs. trans (J = 3–5 Hz) configurations in cyclohexene systems .
Q. What are the stability considerations for long-term storage?
- Methodological Answer : Store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) can predict degradation pathways. Monitor for amine oxidation products (e.g., nitroso derivatives) via HPLC-MS .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved in this compound?
- Methodological Answer : Cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) is highly effective. Optimize buffer pH (e.g., pH 8.5–9.0) and cyclodextrin concentration (e.g., 10 mM β-CD) to exploit host-guest interactions with the amino and hydroxyl groups, achieving baseline separation of enantiomers . For preparative-scale resolution, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) can be used .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the amino and hydroxyl groups. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic sites (e.g., lone pairs on NH) and electrophilic regions (e.g., β-carbons in cyclohexene). Solvent effects (e.g., polar aprotic vs. protic) are incorporated via the SMD continuum model .
Q. How does the compound interact with chiral catalysts in asymmetric synthesis?
- Methodological Answer : The amino and hydroxyl groups act as coordinating ligands for transition metals like Ru(II) or Cr(III). For example, in Ru-bipyridyl complexes, the cis-amine stabilizes octahedral geometries, enhancing catalytic activity in hydrogenation reactions. Spectroscopic titration (UV-Vis, EPR) quantifies binding constants (K) and stoichiometry .
Properties
IUPAC Name |
[(1R,6S)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJCLXQPIIVMS-LEUCUCNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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